An In-depth Technical Guide to 4-Bromothiophenol: Chemical Properties, Data, and Experimental Protocols
An In-depth Technical Guide to 4-Bromothiophenol: Chemical Properties, Data, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, spectral data, and key experimental protocols for 4-Bromothiophenol. The information is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development in utilizing this versatile reagent.
Core Chemical and Physical Properties
4-Bromothiophenol, also known as 4-bromobenzenethiol, is an organosulfur compound. It presents as a white to beige crystalline solid with a characteristic stench.[1] This compound is a key intermediate in organic synthesis, valued for the dual reactivity of its thiol and bromo functional groups.
Physical and Chemical Data Summary
The fundamental physical and chemical properties of 4-Bromothiophenol are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 106-53-6 | [2][3] |
| Molecular Formula | C₆H₅BrS | [2][3] |
| Molecular Weight | 189.07 g/mol | [2][3] |
| Appearance | White to beige crystals or crystalline powder | [2] |
| Melting Point | 73-76 °C | [2][3] |
| Boiling Point | 239 °C | [2][3] |
| Density | 1.526 g/cm³ | [2] |
| Solubility | Slightly soluble in water | [2] |
| pKa | 6.08 ± 0.10 (Predicted) | [2] |
| Flash Point | 239 °C | [2] |
Spectral Data Analysis
Detailed spectral data is crucial for the identification and characterization of 4-Bromothiophenol. The following tables summarize the key spectral features.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.32 | d | 2H, Ar-H ortho to -SH |
| ~7.13 | d | 2H, Ar-H ortho to -Br |
| ~3.42 | s | 1H, -SH |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~132.3 | C-S |
| ~131.9 | C-H (ortho to -Br) |
| ~129.2 | C-H (ortho to -SH) |
| ~119.9 | C-Br |
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2550 | Weak | S-H stretch |
| ~1580-1450 | Strong | Aromatic C=C stretch |
| ~1090 | Strong | C-S stretch |
| ~820 | Strong | p-substituted C-H bend |
Mass Spectrometry Data
The mass spectrum of 4-Bromothiophenol shows a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity.
| m/z | Relative Intensity | Assignment |
| 188/190 | High | [M]⁺ / [M+2]⁺ |
| 109 | Moderate | [M - Br]⁺ |
| 65 | Moderate | [C₅H₅]⁺ |
Experimental Protocols
Synthesis of 4-Bromothiophenol
A common and effective method for the synthesis of 4-Bromothiophenol is the reduction of 4-bromobenzenesulfonyl chloride.[2][4]
Methodology: Reduction of 4-Bromobenzenesulfonyl Chloride
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 4-bromobenzenesulfonyl chloride in a suitable acidic medium (e.g., acetic acid) is prepared.
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Addition of Reducing Agent: Red phosphorus and a catalytic amount of iodine are added to the solution.
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Reflux: The reaction mixture is heated to reflux and maintained at this temperature with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration.
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Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromothiophenol.
Application in Suzuki-Miyaura Cross-Coupling
4-Bromothiophenol is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.
Methodology: Suzuki-Miyaura Coupling with Phenylboronic Acid
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Reaction Setup: To a Schlenk flask are added 4-Bromothiophenol (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
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Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
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Reaction: The reaction mixture is heated with stirring to a temperature typically between 80-110 °C. The reaction progress is monitored by TLC or GC-MS.
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Workup: After completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizations of Relevant Pathways and Workflows
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using 4-Bromothiophenol.
Signaling Pathway: Nrf2 Antioxidant Response
Bromophenol derivatives have been investigated for their antioxidant properties, which can involve the modulation of cellular signaling pathways such as the Nrf2-ARE pathway. This pathway is a key regulator of the cellular antioxidant response.
Safety Information
4-Bromothiophenol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H311: Toxic in contact with skin. | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H331: Toxic if inhaled. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H410: Very toxic to aquatic life with long-lasting effects. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
